Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 2-(2-Chloro-6-fluorophenyl)acetamides . These compounds have been studied for their potential as thrombin inhibitors .
Synthesis Analysis
While the specific synthesis for “Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate” is not available, related compounds such as 2-(2-chloro-6-fluorophenyl)acetamides have been synthesized from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation .
Molecular Structure Analysis
The molecular structure of the related compound 2-(2-Chloro-6-fluorophenyl)acetamides has been studied . The compound was found to have potent thrombin inhibitory activity .
Chemical Reactions Analysis
The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate, could potentially be relevant to the synthesis of this compound .
Scientific Research Applications
-
Synthesis of Antidepressant Molecules
- Field : Medicinal Chemistry
- Application : This compound could potentially be used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Method : The synthesis involves using different transition metals, including iron, nickel, ruthenium, and others, as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
-
Thrombin Inhibition
- Field : Bioorganic Medicinal Chemistry
- Application : Similar compounds, specifically 2-(2-Chloro-6-fluorophenyl)acetamides, have been used as potent thrombin inhibitors .
- Method : The synthesis involves using 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents .
- Results : 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine was the best P3 substituent, yielding the most potent inhibitor (K (i)=0.7 nM) .
-
Synthesis of Anti-depressant Molecules
- Field : Medicinal Chemistry
- Application : This compound could potentially be used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Method : The synthesis involves using different transition metals, including iron, nickel, ruthenium, and others, as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
-
Thrombin Inhibition
- Field : Bioorganic Medicinal Chemistry
- Application : Similar compounds, specifically 2-(2-Chloro-6-fluorophenyl)acetamides, have been used as potent thrombin inhibitors .
- Method : The synthesis involves using 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents .
- Results : 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine was the best P3 substituent, yielding the most potent inhibitor (K (i)=0.7 nM) .
-
Synthesis of Anti-depressant Molecules
- Field : Medicinal Chemistry
- Application : This compound could potentially be used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Method : The synthesis involves using different transition metals, including iron, nickel, ruthenium, and others, as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
-
Thrombin Inhibition
- Field : Bioorganic Medicinal Chemistry
- Application : Similar compounds, specifically 2-(2-Chloro-6-fluorophenyl)acetamides, have been used as potent thrombin inhibitors .
- Method : The synthesis involves using 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents .
- Results : 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine was the best P3 substituent, yielding the most potent inhibitor (K (i)=0.7 nM) .
Safety And Hazards
properties
IUPAC Name |
ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFO3/c1-2-19-13(18)9-4-3-8-12(17)14-10(15)6-5-7-11(14)16/h5-7H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRBNENASDCHSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=CC=C1Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.